

In-Depth Technical Guide to tert-Butyl 5-Bromopentanoate (CAS 88987-42-2)

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Compound of Interest

Compound Name: *tert-Butyl 5-bromopentanoate*

Cat. No.: *B153448*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 5-bromopentanoate** (CAS 88987-42-2), a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting the information in a clear and accessible format for laboratory and development use.

Chemical and Physical Properties

tert-Butyl 5-bromopentanoate, also known as tert-butyl 5-bromovalerate, is a bifunctional molecule featuring a terminal alkyl bromide and a sterically hindered tert-butyl ester. This structure makes it an excellent alkylating agent where the carboxylic acid is protected, allowing for selective reactions at the bromine-bearing carbon.[1][2] The tert-butyl ester group can be readily removed under acidic conditions when the carboxylic acid functionality is required for subsequent transformations.[2]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	88987-42-2	
Molecular Formula	C ₉ H ₁₇ BrO ₂	
Molecular Weight	237.13 g/mol	[3]
IUPAC Name	tert-butyl 5-bromopentanoate	[3]
Synonyms	tert-Butyl 5-bromovalerate, 5-Bromopentanoic acid tert-butyl ester	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	93 °C @ 1.6 Torr	[1]
Density	~1.223 g/cm ³	[2]
Storage Temperature	Room temperature, sealed in a dry environment	

Spectroscopic Data

The structural identity of **tert-butyl 5-bromopentanoate** can be confirmed by various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.40	Triplet	2H	-CH ₂ -Br	
~2.25	Triplet	2H	-C(=O)-CH ₂ -	
~1.89	Multiplet	2H	-CH ₂ -CH ₂ -Br	
~1.70	Multiplet	2H	-C(=O)-CH ₂ - CH ₂ -	
1.45	Singlet	9H	-C(CH ₃) ₃	
¹³ C NMR	Chemical Shift (δ) ppm	Assignment		
~172.0	C=O			
~80.5	-C(CH ₃) ₃			
~35.0	-C(=O)-CH ₂ -			
~33.0	-CH ₂ -Br			
~32.0	-CH ₂ -CH ₂ -Br			
~28.0	-C(CH ₃) ₃			
~23.0	-C(=O)-CH ₂ - CH ₂ -			

Note: Predicted chemical shifts based on standard values. Actual values may vary slightly.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Value	Interpretation
IR (cm ⁻¹)	~2970	C-H stretch (alkane)
~1730	C=O stretch (ester)	
~1150	C-O stretch (ester)	
~650	C-Br stretch	
Mass Spec. (m/z)	181/183	[M - C ₄ H ₉ + H] ⁺ (Loss of tert-butyl group)
157	[M - Br] ⁺	
57	[C ₄ H ₉] ⁺ (tert-butyl cation) - Often the base peak. [3]	

Synthesis of tert-Butyl 5-Bromopentanoate

The most common laboratory-scale synthesis of **tert-butyl 5-bromopentanoate** involves the esterification of 5-bromovaleric acid with tert-butanol.

Experimental Protocol: DCC/DMAP Mediated Esterification

This protocol is adapted from established literature procedures.[\[1\]](#)

Reagents:

- 5-Bromovaleric acid
- tert-Butanol
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous Dichloromethane (DCM)

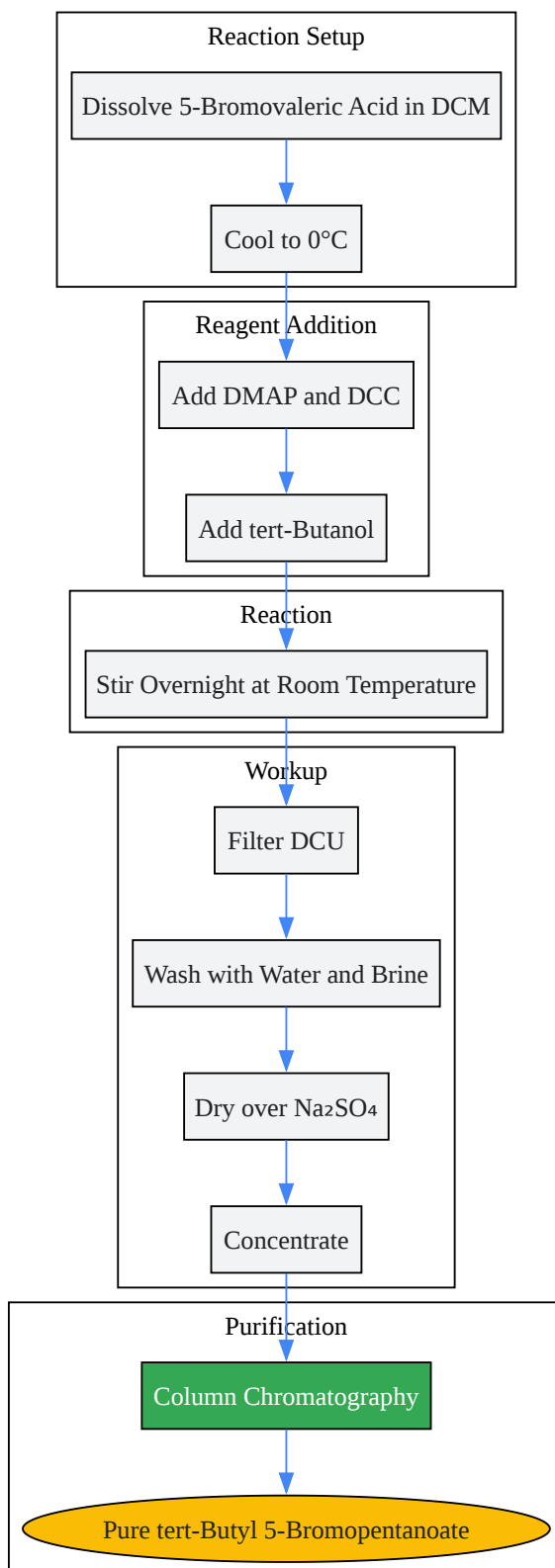
- Water
- Brine
- Anhydrous Sodium Sulfate
- Hexane
- Ethyl Acetate

Procedure:

- Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
- Cool the solution in an ice bath with stirring.
- Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) followed by dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq).
- After stirring for approximately 30 minutes, add tert-butanol (1.5-2.0 eq) to the reaction mixture.
- Remove the ice bath and allow the reaction to stir at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to yield pure **tert-butyl 5-bromopentanoate** as a colorless to light yellow

liquid.[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **tert-butyl 5-bromopentanoate**.

Applications in Research and Development

The bifunctional nature of **tert-butyl 5-bromopentanoate** makes it a valuable intermediate in multi-step organic syntheses.

Synthesis of Haptens for Immunoassays

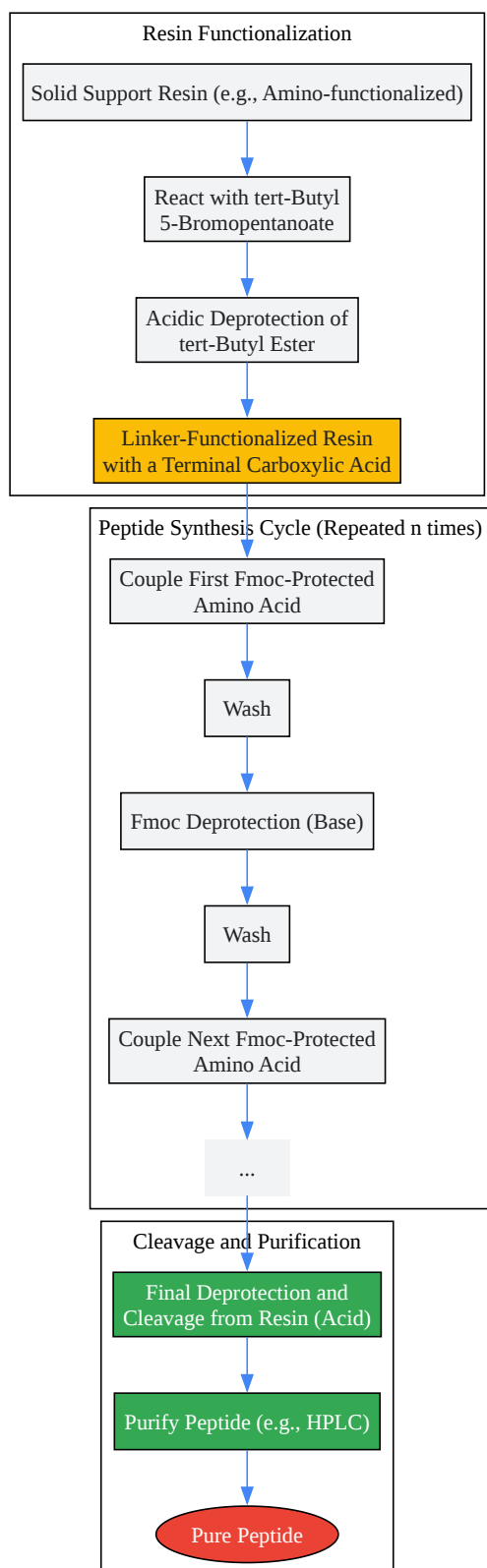
tert-Butyl 5-bromopentanoate is used as a reactant in the synthesis of haptens for the production of monoclonal antibodies.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The pentanoate chain acts as a linker to attach the hapten to the carrier protein. This is a crucial step in the development of enzyme-linked immunosorbent assays (ELISAs), for example, for the detection of pesticides like pyraclostrobin.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **tert-butyl 5-bromopentanoate** can be used to introduce a linker onto the solid support resin. The bromo-functional end can react with a nucleophilic group on the resin, and after deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled to the first amino acid of the peptide chain. This allows for the synthesis of custom peptides with a flexible linker.

SPPS Workflow Using a Linker Derived from tert-Butyl 5-Bromopentanoate

The following diagram illustrates a general workflow for solid-phase peptide synthesis where a resin is first functionalized with a linker derived from **tert-butyl 5-bromopentanoate**.



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